Dimethoxy strychnine
Description
Dimethoxy strychnine, commonly known as brucine, is a tertiary indole alkaloid derived from the seeds of the Strychnos nux-vomica tree. Its IUPAC name is 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one (). Key properties include:
- Molecular formula: C₂₃H₂₆N₂O₄
- Molecular weight: 394.50 g/mol
- Topological Polar Surface Area (TPSA): 51.20 Ų
- LogP values: XlogP = 1.00; AlogP = 2.11
- Toxicity: Less potent than strychnine but still hazardous (UN 1570, RCRA waste number P018) .
Brucine is structurally characterized by two methoxy groups at positions 10 and 11 of the strychnine backbone, which significantly influence its pharmacological and physicochemical behavior .
Properties
IUPAC Name |
10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKTZKIUPZVBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859344 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358802-83-1 | |
| Record name | 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxy strychnine typically involves the introduction of methoxy groups to the strychnine molecule. One common method is the methylation of strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Thermochemical Demethoxylation
Brucine’s enthalpy of formation () has been compared to strychnine, its non-methoxylated analog. Experimental data reveal significant differences in thermodynamic stability due to the presence of methoxy groups:
| Property | Brucine (2,3-Dimethoxy) | Strychnine (No Methoxy) |
|---|---|---|
| (solid) | ||
| Demethoxylation Enthalpy | — |
The difference of between brucine and strychnine highlights the destabilizing effect of methoxy groups, attributed to steric and electronic perturbations .
Substitution and Functionalization Reactions
Brucine undergoes selective reactions at its methoxy groups and tertiary amine sites:
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Demethylation : Acidic hydrolysis (e.g., ) removes methoxy groups, yielding strychnine derivatives. This reaction is critical for structure-activity relationship studies .
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Oxidation : Under strong oxidative conditions (e.g., ), brucine forms strychninonic acid derivatives, retaining the indole nucleus while modifying the methoxy substituents .
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Reduction : Catalytic hydrogenation () reduces the carbonyl group at C10, producing dihydrobrucine, which exhibits altered bioactivity .
Synthetic and Biosynthetic Pathways
While brucine occurs naturally, its semi-synthesis from strychnine involves:
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Methoxylation : Electrophilic aromatic substitution using methylating agents (e.g., ) under controlled conditions to introduce methoxy groups at C2 and C3 .
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Biomimetic Routes : Enzymatic O-methylation of strychnine precursors in Strychnos nux-vomica, mediated by cytochrome P450 oxidases and methyltransferases .
Degradation and Stability
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Thermal Decomposition : Brucine degrades above , releasing methoxy radicals and forming polycyclic aromatic hydrocarbons .
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Photolysis : UV exposure induces cleavage of the C2–C16 bond, leading to indole derivatives and formaldehyde .
Key Challenges and Research Gaps
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Limited data exist on regioselective functionalization of brucine’s methoxy groups.
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Mechanistic details of demethoxylation under biological conditions remain underexplored.
Scientific Research Applications
Pharmacological Research
Dimethoxy strychnine is primarily studied for its interactions with neurotransmitter systems. Its modified structure may provide insights into:
- Neurotransmitter Modulation : Research indicates that derivatives like this compound can modulate neurotransmitter activity, particularly at glycine and acetylcholine receptors. This modulation could lead to therapeutic applications in conditions characterized by excitotoxicity or impaired neurotransmission.
- Potential Therapeutics : Studies are exploring the use of this compound in developing drugs aimed at neurodegenerative diseases, where glycine receptor antagonism may play a role in symptom management.
Toxicology Studies
Given its relationship with strychnine, this compound is also relevant in toxicology:
- Comparative Toxicity Analysis : Research comparing the toxicological profiles of this compound and strychnine can help understand the safety margins for potential therapeutic uses.
- Mechanisms of Action : Investigating how this compound interacts with neuronal pathways can elucidate mechanisms underlying toxicity and inform safer drug design.
Synthetic Chemistry
The synthesis of this compound presents opportunities for:
- Organic Synthesis Techniques : As a complex molecule, it serves as a target for synthetic chemists aiming to refine methods for constructing intricate organic compounds.
- Structure-Activity Relationship Studies : Understanding how structural modifications influence biological activity can lead to the development of new compounds with desirable pharmacological properties.
Case Study 1: Neuropharmacological Effects
A study published in ACS Publications explored the neuropharmacological effects of various strychnine derivatives, including this compound. The findings indicated that while this compound retains some neuroactive properties, it exhibits reduced toxicity compared to its parent compound, making it a candidate for further therapeutic exploration .
Case Study 2: Toxicity Assessment
Research conducted on the toxicological effects of this compound highlighted its potential as a safer alternative to strychnine in certain applications. The study assessed its impact on motor neuron activity and found that it could modulate excitatory signals without inducing severe convulsions characteristic of strychnine poisoning .
Case Study 3: Synthetic Pathways
The total synthesis of this compound has been documented in various organic chemistry journals, showcasing innovative synthetic pathways that could streamline the production of this compound for research purposes . These studies emphasize the importance of understanding synthetic routes to enhance availability for pharmacological testing.
Summary Table of Applications
Mechanism of Action
Dimethoxy strychnine exerts its effects by acting as an antagonist of glycine and acetylcholine receptors. It primarily affects the motor nerve fibers in the spinal cord, leading to muscle contractions. The binding of neurotransmitters to these receptors triggers an impulse at one end of a nerve cell, resulting in the characteristic convulsant effects .
Comparison with Similar Compounds
Structural Differences
| Parameter | Dimethoxy Strychnine (Brucine) | Strychnine |
|---|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₄ | C₂₁H₂₂N₂O₂ |
| Substituents | Methoxy groups at C10 and C11 | Hydrogen at C10 and C11 |
| Molecular Weight | 394.50 g/mol | 334.41 g/mol |
| TPSA | 51.20 Ų | 43.70 Ų |
| Rotatable Bonds | 2 | 1 |
The addition of methoxy groups in brucine increases steric bulk and polarity compared to strychnine, altering receptor interactions and solubility .
Toxicity
Receptor Binding and Pharmacological Effects
- Strychnine : Binds to glycine receptors with a dissociation constant (Kd) of 2.6–4 nM, inducing hyperexcitability by blocking inhibitory neurotransmission .
- Brucine : Exhibits positive binding cooperativity at M3 muscarinic receptors, unlike strychnine’s negative cooperativity. This property is enhanced by chlorination at the methyl group .
Comparison with Other Alkaloids
While brucine and strychnine dominate the Strychnos alkaloid family, other structurally related compounds include:
- Caracurine V : A pentacyclic alkaloid with distinct allosteric modulation properties at glycine receptors. Unlike brucine, its binding cooperativity remains stable despite N-substituent modifications .
- Diphenylamine analogs : Structurally unrelated to brucine but share applications in cancer research (e.g., tofenamic acid derivatives) .
Data Tables
Table 1: Physicochemical Properties
| Property | Brucine | Strychnine |
|---|---|---|
| CAS Number | 357-57-3 | 57-24-9 |
| H-Bond Acceptors | 5 | 4 |
| H-Bond Donors | 0 | 2 |
| Regulatory Status | UN 1570, RCRA P018 | UN 1692, RCRA P108 |
Biological Activity
Dimethoxy strychnine, a derivative of the well-known neurotoxin strychnine, has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a natural alkaloid derived from the Strychnos genus, specifically related to strychnine and brucine. Structurally, it features two methoxy groups that modify its pharmacological profile compared to its parent compound. The molecular formula for this compound is , with a molecular weight of approximately 394 g/mol.
Neurotoxicity : Like strychnine, this compound acts primarily as an antagonist at glycine receptors in the central nervous system. This inhibition leads to an excitatory state in motor neurons, resulting in muscle spasms and convulsions. The binding affinity and specificity of this compound to these receptors are crucial for understanding its toxicological effects.
Pharmacological Effects : Preliminary studies suggest that this compound may exhibit various biological activities beyond neurotoxicity. These include potential anti-cancer properties and effects on neurotransmitter systems. Research indicates that it may influence pathways involved in tumor growth suppression, although detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neurotoxicity | Muscle spasms, convulsions | |
| Anticancer Potential | Inhibition of tumor cell invasion | |
| Metabolic Effects | Modulation of neurotransmitter levels |
Case Studies
Case Study 1: Strychnine Poisoning with this compound Presence
A notable case involved a patient who ingested a substance confirmed to contain strychnine along with other alkaloids. The patient exhibited severe muscle spasms and respiratory distress shortly after ingestion. Treatment included supportive care and monitoring serum levels of strychnine, which demonstrated a half-life consistent with first-order kinetics (approximately 12 hours) . This case highlights the need for awareness of this compound's presence in herbal remedies and its potential for toxicity.
Case Study 2: Therapeutic Potential Exploration
In another study focusing on natural alkaloids, this compound was evaluated for its anticancer properties. The research demonstrated that it could inhibit specific pathways associated with tumor growth, suggesting potential as an adjunctive treatment in cancer therapy . Further investigations are necessary to establish effective dosages and delivery methods.
Research Findings
Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:
- Kinetics : The elimination half-life of this compound appears similar to that of strychnine, ranging from 10 to 16 hours based on various clinical observations .
- Thermodynamic Behavior : Research utilizing Time Domain Reflectometry (TDR) has shown that this compound solutions exhibit unique dielectric properties at varying concentrations and temperatures, indicating complex molecular interactions .
Q & A
Q. Methodological Answer :
- 1H-NMR : Methoxy proton signals (~δ 3.2–3.8 ppm) and coupling patterns differentiate positional isomers (e.g., 2,3-dimethoxy vs. 10,11-dimethoxy) .
- IR Spectroscopy : C-O stretching (~1250 cm⁻¹) and aromatic ring vibrations confirm methoxy substitution .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Validation : Cross-reference with computational models (e.g., DFT for vibrational modes) improves accuracy .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?
Methodological Answer :
Discrepancies (e.g., neurotoxic vs. analgesic effects) arise from:
- Assay variability : Standardize models (e.g., murine neuroactivity assays with controlled dosing) .
- Metabolite interference : Use LC-MS/MS to quantify parent compounds vs. metabolites in vivo .
- Meta-analysis : Apply PRISMA guidelines to evaluate bias across studies .
Example : A 2024 study attributed anti-inflammatory effects to impurity-free samples, highlighting the need for purity validation .
Advanced: What strategies optimize this compound’s stability in aqueous solutions for in vitro studies?
Methodological Answer :
Degradation pathways (hydrolysis, oxidation) are mitigated by:
- pH control : Buffered solutions (pH 5–6) reduce alkaline hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to prevent quinone formation .
- Storage : Lyophilized aliquots stored at -80°C retain >90% potency for 6 months .
Validation : Stability tests via accelerated aging (40°C/75% RH for 4 weeks) predict shelf life .
Advanced: How can structural elucidation challenges in this compound derivatives be addressed?
Methodological Answer :
Complex stereochemistry and polymorphism require:
- Dynamic NMR : Resolves conformational exchange in solution (e.g., methoxy group rotation barriers) .
- SC-XRD (Single-crystal X-ray diffraction): Assigns absolute configuration; synchrotron sources enhance resolution for low-crystallinity samples .
- Computational docking : Predicts bioactive conformers using AutoDock Vina (force-field optimization) .
Case Study : A 2023 study used cryo-EM to map binding interactions with GABA receptors, resolving prior ambiguities .
Advanced: What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound toxicity studies?
Q. Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to EC50 data; address outliers via Grubbs’ test .
- ANOVA with post hoc tests : Compare inter-species variability (e.g., murine vs. avian models) .
- Bayesian meta-regression : Quantifies uncertainty in LD50 estimates across studies .
Example : A 2024 meta-analysis attributed 30% variability to differences in administration routes (oral vs. intravenous) .
Basic: What are the ethical considerations for handling this compound in laboratory settings?
Q. Methodological Answer :
- Regulatory compliance : Follow RCRA P018 guidelines for hazardous waste disposal .
- Exposure controls : Use fume hoods and PPE (gloves, goggles) during synthesis .
- Animal studies : Adhere to IACUC protocols for humane endpoints in toxicity testing .
Advanced: How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound analogs?
Q. Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) while holding the core structure constant .
- Activity cliffs : Identify using Molinspiration or Schrödinger QikProp to predict binding affinity shifts .
- Validation : Cross-validate in vitro (e.g., receptor binding assays) and in silico (docking simulations) .
Case Study : A 2023 SAR study linked C2-methoxy substitution to enhanced β2-adrenergic receptor antagonism .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
